

PTP1B-IN-3 stability and proper storage conditions

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Compound of Interest

Compound Name: PTP1B-IN-3

Cat. No.: B15578079

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Application Notes and Protocols for PTP1B-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

PTP1B-IN-3 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in the insulin and leptin signaling pathways.^{[1][2]} Its role in modulating these pathways makes it a valuable tool for research in diabetes, obesity, and oncology.^{[2][3]} These application notes provide detailed information on the stability, storage, and handling of **PTP1B-IN-3**, along with protocols for its use and analysis.

Chemical and Physical Properties

PTP1B-IN-3, also known as [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonic acid, possesses the following properties:^[3]

Property	Value
Molecular Formula	C ₁₂ H ₇ BrF ₂ NO ₃ P
Molecular Weight	362.06 g/mol
CAS Number	809272-64-8
Appearance	White to off-white solid
Purity	≥98%
Solubility	Soluble in DMSO

Stability and Storage

Proper storage and handling of **PTP1B-IN-3** are crucial to maintain its integrity and activity. The following table summarizes the recommended storage conditions and stability data.

Form	Storage Condition	Stability Period
Solid (Powder)	-20°C, protected from light	3 years
	4°C, protected from light	
In Solvent (DMSO)	-80°C	6 months
	-20°C	
	1 month	

Note: Stock solutions should be prepared in anhydrous DMSO. For aqueous buffers, it is recommended to prepare fresh solutions daily from a DMSO stock. Avoid repeated freeze-thaw cycles of stock solutions.

Signaling Pathways

PTP1B plays a critical role in attenuating the signaling cascades initiated by insulin and leptin. By dephosphorylating key proteins in these pathways, PTP1B acts as a negative regulator. **PTP1B-IN-3** inhibits this dephosphorylation, thereby enhancing insulin and leptin sensitivity.

Figure 1: PTP1B-IN-3 mechanism of action in insulin and leptin signaling pathways.

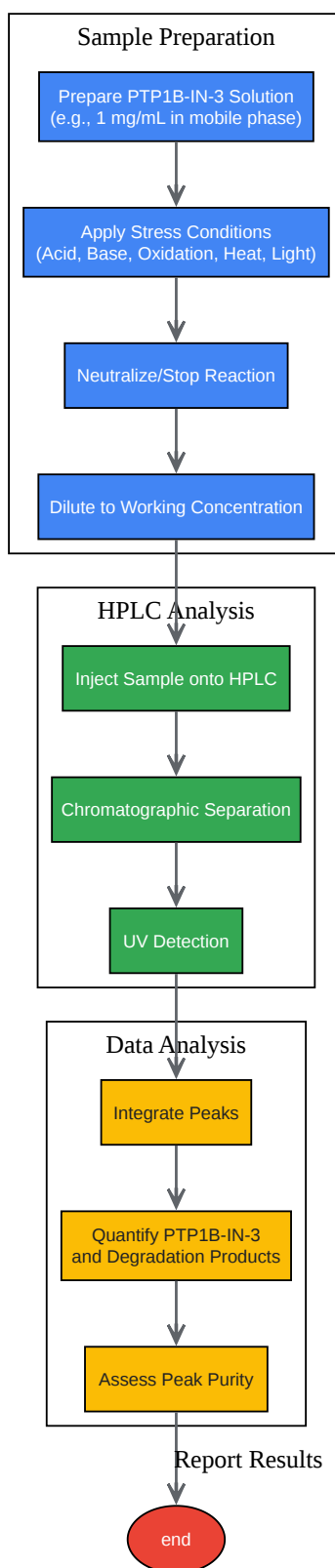
Experimental Protocols

Preparation of Stock Solutions

- Materials:
 - **PTP1B-IN-3** solid
 - Anhydrous Dimethyl Sulfoxide (DMSO)
 - Sterile, nuclease-free microcentrifuge tubes
- Procedure:
 1. Equilibrate the vial of **PTP1B-IN-3** to room temperature before opening.
 2. Prepare a stock solution of 10 mM by dissolving the appropriate amount of **PTP1B-IN-3** in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.362 mg of **PTP1B-IN-3** in 1 mL of DMSO.
 3. Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) and sonication can be used to aid dissolution if necessary.
 4. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
 5. Store the aliquots at -20°C or -80°C as recommended in the stability table.

Stability-Indicating HPLC Method (Template for Validation)

This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of **PTP1B-IN-3**. This method must be validated by the end-user for their specific instrumentation and conditions.



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Figure 2: General workflow for a stability-indicating HPLC method.

- Chromatographic Conditions (Suggested Starting Point):
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
 - Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
 - Solvent A: 0.1% Formic acid in water
 - Solvent B: 0.1% Formic acid in acetonitrile
 - Gradient:
 - 0-5 min: 10% B
 - 5-25 min: 10% to 90% B
 - 25-30 min: 90% B
 - 30.1-35 min: 10% B (re-equilibration)
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30°C
 - Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for **PTP1B-IN-3**)
 - Injection Volume: 10 µL
- Forced Degradation Studies:
 - Acid Hydrolysis: Treat a 1 mg/mL solution of **PTP1B-IN-3** with 0.1 M HCl at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
 - Base Hydrolysis: Treat a 1 mg/mL solution with 0.1 M NaOH at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
 - Oxidative Degradation: Treat a 1 mg/mL solution with 3% H₂O₂ at room temperature for 24 hours.

- Thermal Degradation: Expose the solid compound to 105°C for 24 hours. Dissolve in the mobile phase for analysis.
- Photostability: Expose a solution of **PTP1B-IN-3** to UV light (254 nm) and visible light for a defined period (e.g., as per ICH Q1B guidelines).
- Method Validation Parameters:
 - Specificity: The method should be able to resolve the **PTP1B-IN-3** peak from any degradation products.
 - Linearity: Assess the detector response over a range of concentrations (e.g., 1-100 µg/mL).
 - Accuracy: Determine the recovery of a known amount of **PTP1B-IN-3** spiked into a placebo.
 - Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the method.
 - Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of **PTP1B-IN-3** that can be reliably detected and quantified.
 - Robustness: Assess the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Conclusion

PTP1B-IN-3 is a valuable research tool that requires careful handling and storage to ensure its stability and performance. The provided information and protocols are intended to guide researchers in the effective use and analysis of this compound. It is essential to validate the analytical methods for specific laboratory conditions to ensure accurate and reliable results.

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